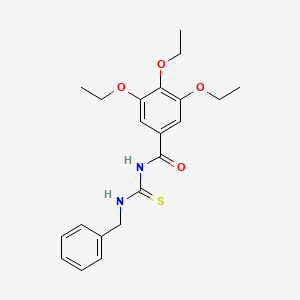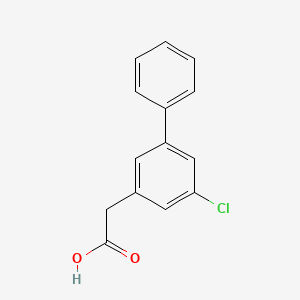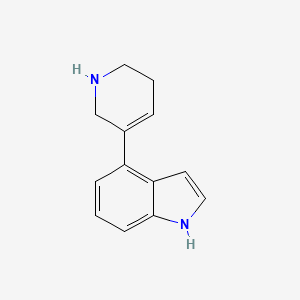
1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features a fused pyridine ring, which adds to its structural complexity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- can be achieved through various methods. One common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another method includes the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as the presence of nucleophilic reagents and sometimes microwave irradiation to optimize the yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The choice of solvents, reaction conditions, and catalysts are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as sodium periodate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen and the pyridine ring.
Common Reagents and Conditions
Oxidation: Sodium periodate is a common oxidizing agent used in the oxidation of indole derivatives.
Reduction: Sodium borohydride is frequently used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carbaldehyde derivatives , while substitution reactions can yield various halogenated or sulfonylated indole derivatives .
Applications De Recherche Scientifique
1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling and gene expression . For example, it can act as an agonist at the aryl hydrocarbon receptor, stimulating the production of interleukin-22 .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole, 2,3-(1,4-butanediyl)-: This compound has a similar indole structure but with a different fused ring system.
1H-Indole, 2,3,4,5-tetrahydro-: Another indole derivative with a different degree of saturation in the fused ring.
Uniqueness
1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- is unique due to its specific fused pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique chemical reactions and exhibit specific biological activities that are not observed in other indole derivatives .
Propriétés
Numéro CAS |
77801-79-7 |
|---|---|
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole |
InChI |
InChI=1S/C13H14N2/c1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1/h1,3-6,8,14-15H,2,7,9H2 |
Clé InChI |
PJADMEDZWVVNBV-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(=C1)C2=C3C=CNC3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
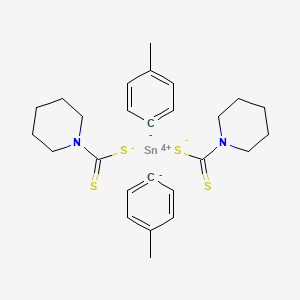



![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
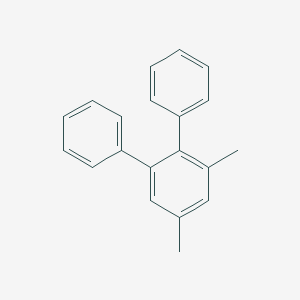

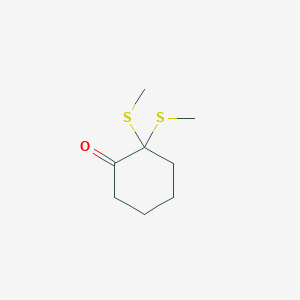
![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)
